molecular formula C19H23NO4S B2929403 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxyethanesulfonamide CAS No. 1448128-07-1

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxyethanesulfonamide

Cat. No.: B2929403
CAS No.: 1448128-07-1
M. Wt: 361.46
InChI Key: UOBOKRPRRBGQSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxyethanesulfonamide is C20H21NO2. Its molecular weight is 307.393. The molecule contains a total of 41 atoms; 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(1,2,3,4-Tetrahydronaphthalene-2-yl)methanesulfonamide, a derivative closely related to the compound of interest, has been found to have significant inhibitory effects on human carbonic anhydrase isozymes, particularly hCA II. This suggests potential applications in medical research, particularly in the development of treatments for conditions involving carbonic anhydrases, such as glaucoma, epilepsy, and certain types of edema (Akbaba et al., 2014).

Antibacterial Activity

A structure closely resembling the compound , 2-Hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, has been synthesized and studied for its antibacterial properties. The compound exhibited activity against various bacterial strains, including E. coli and S. aureus, indicating the potential for the development of new antibacterial agents (Özbek et al., 2009).

Serotonin Receptor Affinity

N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, compounds with a core structure similar to the one of interest, have been prepared and tested for their affinity towards serotonin (5-HT) receptors, particularly 5-HT7 receptors. These compounds have shown promising results in in vitro binding assays, suggesting potential applications in neuropsychiatric and gastrointestinal disorders treatment research (Leopoldo et al., 2004).

Drug Metabolism

The use of biocatalysis in drug metabolism studies, particularly for a compound known as LY451395, which is a biaryl-bis-sulfonamide, illustrates the utility of closely related compounds in understanding the metabolic pathways of new drugs. This research can provide insights into the bioavailability and potential drug interactions of sulfonamide-based compounds (Zmijewski et al., 2006).

Antiestrogenic Activity

Research into the antiestrogenic activities of certain sulfonamide derivatives has shown potential applications in the treatment of hormone-dependent cancers. Specifically, the synthesis and evaluation of compounds related to the one of interest have demonstrated potent antiestrogenic effects, indicating a potential pathway for the development of new cancer therapies (Jones et al., 1979).

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c21-19(11-10-16-6-4-5-7-17(16)14-19)15-20-25(22,23)13-12-24-18-8-2-1-3-9-18/h1-9,20-21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBOKRPRRBGQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)CCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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